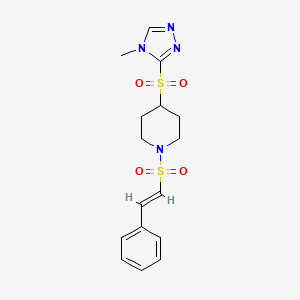

(E)-4-((4-甲基-4H-1,2,4-三唑-3-基)磺酰基)-1-(苯乙烯基磺酰基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-(styrylsulfonyl)piperidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In

科学研究应用

Antibacterial Activity

The 1,2,4-triazole ring in this compound is associated with significant antibacterial properties. Researchers have explored its potential as an antimicrobial agent against various bacterial strains. Given the global challenge of drug-resistant bacteria, compounds containing the 1,2,4-triazole core offer promise in combating infections .

Antiproliferative Effects

Studies have investigated the antiproliferative activity of related triazole derivatives. For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole demonstrated potent antiproliferative effects against MV4-11 cells. This suggests that the 1,2,4-triazole scaffold may hold potential for cancer therapy .

Electrochemical Behavior

The electrochemical behavior of self-assembled monolayers of 4-methyl-4H-1,2,4-triazole-3-thiol on silver electrodes has been studied. Understanding its interactions with metal surfaces can inform applications in corrosion protection and sensor development .

Coordination Chemistry

The sulfonamide and triazole moieties in this compound make it an interesting candidate for coordination chemistry. Researchers explore its ability to form complexes with transition metals, potentially leading to novel materials with tailored properties .

Pharmacophore Design

The 1,2,4-triazole scaffold serves as a valuable pharmacophore in drug design. By modifying substituents, medicinal chemists can optimize interactions with biological targets. Investigating this compound’s binding affinity and selectivity could yield new therapeutic agents .

Bioconjugation and Click Chemistry

The presence of the 1,2,4-triazole ring allows for bioconjugation strategies. Researchers have used “click chemistry” to attach functional groups to triazole-containing molecules. Such bioconjugates find applications in drug delivery, diagnostics, and imaging .

属性

IUPAC Name |

4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S2/c1-19-13-17-18-16(19)26(23,24)15-7-10-20(11-8-15)25(21,22)12-9-14-5-3-2-4-6-14/h2-6,9,12-13,15H,7-8,10-11H2,1H3/b12-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIPSLSZVWWZNX-FMIVXFBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-(styrylsulfonyl)piperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2376958.png)

![2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2376959.png)

![5-chloro-2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2376961.png)

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2376964.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2376967.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2376974.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2376976.png)

![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2376977.png)